molecular formula C12H18N2OS B4070454 2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol

2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol

Cat. No. B4070454
M. Wt: 238.35 g/mol
InChI Key: DQPQJMNHVCKZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 0332991 and has been found to have several interesting properties that make it an attractive target for further investigation.

Mechanism of Action

PD 0332991 inhibits CDK4 and CDK6, which are enzymes that are required for the progression of cells through the G1 phase of the cell cycle. By inhibiting these enzymes, PD 0332991 can prevent the proliferation of cancer cells and induce cell death. PD 0332991 has also been shown to induce senescence in cancer cells, which is a state of permanent cell cycle arrest.
Biochemical and Physiological Effects:
PD 0332991 has been shown to have several biochemical and physiological effects. In addition to its effects on CDK activity, PD 0332991 has been shown to induce apoptosis in cancer cells and to inhibit the expression of genes that are involved in cell cycle progression. PD 0332991 has also been shown to inhibit the growth of tumor xenografts in animal models.

Advantages and Limitations for Lab Experiments

PD 0332991 has several advantages for use in lab experiments. It is a potent inhibitor of CDK4 and CDK6 and has been shown to have activity against a wide range of cancer cell lines. PD 0332991 is also relatively easy to synthesize and has good stability under typical lab conditions.
One limitation of PD 0332991 is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, PD 0332991 has been shown to have some toxicity in animal models, which may limit its use in certain applications.

Future Directions

There are several future directions for research on PD 0332991. One area of research is to investigate the potential use of PD 0332991 in combination with other cancer treatments. PD 0332991 has been shown to have synergistic effects with other drugs, and combining PD 0332991 with other treatments may lead to improved outcomes for cancer patients.
Another area of research is to investigate the potential use of PD 0332991 in other disease indications. CDK4 and CDK6 have been implicated in several other diseases, including neurodegenerative diseases and cardiovascular diseases. Investigating the potential use of PD 0332991 in these indications may lead to the development of new treatments for these diseases.
Conclusion:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol is a chemical compound that has several potential applications in scientific research. Its ability to inhibit CDK4 and CDK6 makes it an attractive target for investigation in the field of cancer treatment. PD 0332991 has several advantages for use in lab experiments, but also has some limitations that should be considered. Further research on PD 0332991 may lead to the development of new treatments for cancer and other diseases.

Scientific Research Applications

PD 0332991 has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. PD 0332991 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a critical role in cell division. By inhibiting CDK activity, PD 0332991 can prevent the proliferation of cancer cells and induce cell death.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-8-7-9(2)14-12(13-8)16-11-6-4-3-5-10(11)15/h7,10-11,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPQJMNHVCKZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-Dimethyl-2-pyrimidinyl)thio]cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol
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2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol
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2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol
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2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol
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2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol

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